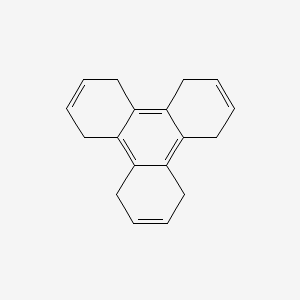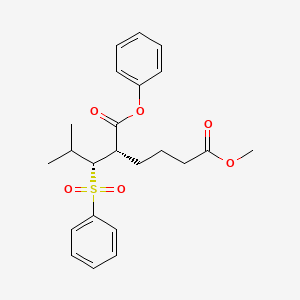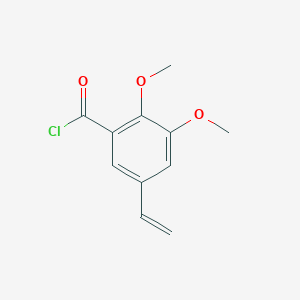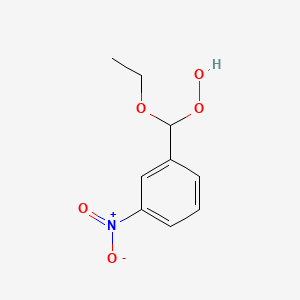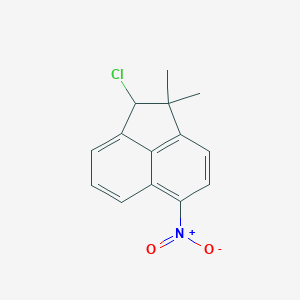
2-Chloro-1,1-dimethyl-6-nitro-1,2-dihydroacenaphthylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,1-dimethyl-6-nitro-1,2-dihydroacenaphthylene is an organic compound that belongs to the class of acenaphthylene derivatives. This compound is characterized by the presence of a chloro group, two methyl groups, and a nitro group attached to the acenaphthylene core. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,1-dimethyl-6-nitro-1,2-dihydroacenaphthylene typically involves multi-step reactions. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of acenaphthylene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: The acylated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Chlorination: The final step involves the chlorination of the nitrated product using thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1,1-dimethyl-6-nitro-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like tin(II) chloride or hydrogen in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 2-amino-1,1-dimethyl-6-nitro-1,2-dihydroacenaphthylene.
Substitution: Formation of 2-substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-1,1-dimethyl-6-nitro-1,2-dihydroacenaphthylene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1,1-dimethyl-6-nitro-1,2-dihydroacenaphthylene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, further modifying the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1,1-dimethyl-6-nitroacenaphthene
- 2-Chloro-1,1-dimethyl-5-nitroacenaphthylene
- 2-Bromo-1,1-dimethyl-6-nitro-1,2-dihydroacenaphthylene
Uniqueness
2-Chloro-1,1-dimethyl-6-nitro-1,2-dihydroacenaphthylene is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups on the acenaphthylene core makes it a versatile compound for various applications.
Propiedades
Número CAS |
112083-00-8 |
|---|---|
Fórmula molecular |
C14H12ClNO2 |
Peso molecular |
261.70 g/mol |
Nombre IUPAC |
1-chloro-2,2-dimethyl-5-nitro-1H-acenaphthylene |
InChI |
InChI=1S/C14H12ClNO2/c1-14(2)10-6-7-11(16(17)18)8-4-3-5-9(12(8)10)13(14)15/h3-7,13H,1-2H3 |
Clave InChI |
WCCWCZNEFBUMBV-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C2=CC=CC3=C(C=CC1=C32)[N+](=O)[O-])Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[3-(Dimethylamino)propyl]purin-6-amine](/img/structure/B14313959.png)

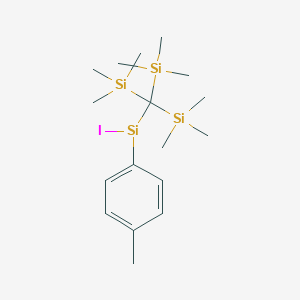
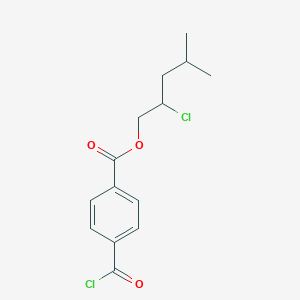
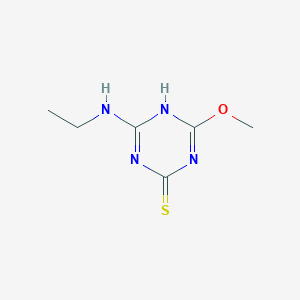
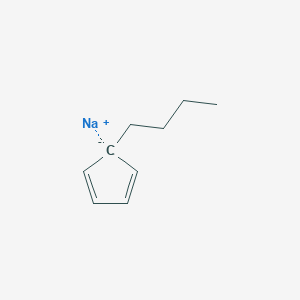
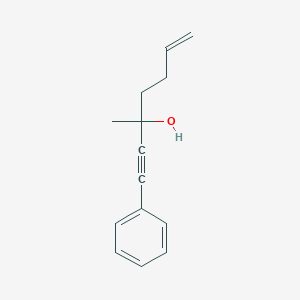
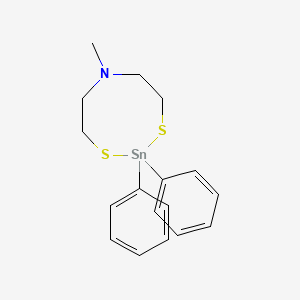
![Tricyclohexyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B14314024.png)

